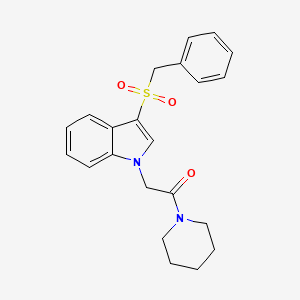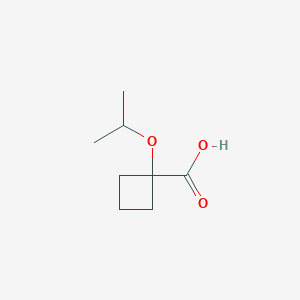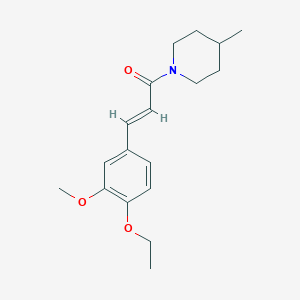
2-ethoxy-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EF-1502 and has shown promising results in various studies.
Applications De Recherche Scientifique
Synthesis and Pharmacological Studies
Researchers have explored the synthesis of novel compounds with potential biological activities, including those related to 2-ethoxy-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)acetamide derivatives. For instance, the synthesis of N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives demonstrated the methodological advancements in obtaining compounds with potential pharmacological significance (Bhambi et al., 2010).
Antimicrobial and Anti-inflammatory Applications
The compound's derivatives have been investigated for antimicrobial and anti-inflammatory properties. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Polymorphism Studies
Polymorphism, crucial for understanding a compound's physical and chemical properties, has been a subject of study for related compounds. Research on Linezolid, which shares a structural resemblance, provided insights into the importance of polymorphic forms in pharmaceutical applications, thereby indicating the potential research interest in the polymorphism of 2-ethoxy-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)acetamide derivatives (Maccaroni et al., 2008).
Radiosynthesis for PET Imaging
The compound's framework has been utilized in the development of selective radioligands for imaging, such as in the synthesis of [18F]PBR111 for positron emission tomography (PET) imaging. This application demonstrates the compound's utility in advancing diagnostic imaging techniques, particularly for investigating translocator proteins (Dollé et al., 2008).
Crystal Structure Analysis
Crystal structure analysis of derivatives has contributed to a deeper understanding of molecular interactions and stability, which is vital for drug design and development processes. Studies on (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides have shed light on the structural intricacies and potential reactivity of compounds within this class (Galushchinskiy et al., 2017).
Comparative Metabolism Studies
Investigating the metabolism of related chloroacetamide herbicides in human and rat liver microsomes has provided essential insights into their biotransformation, toxicity, and environmental impact. Such studies underline the importance of understanding the metabolic pathways and potential health risks associated with exposure to these compounds (Coleman et al., 2000).
Propriétés
IUPAC Name |
2-ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-2-23-11-15(21)19-10-14(20-7-6-18-16(20)22)9-12-4-3-5-13(17)8-12/h3-5,8,14H,2,6-7,9-11H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZSKNKWIFWAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(CC1=CC(=CC=C1)F)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dimethylanilino)prop-2-en-1-one](/img/structure/B2725936.png)

![1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2725939.png)
![diethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2725940.png)
![2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2725941.png)
![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/no-structure.png)
![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2725946.png)
![N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2725948.png)
![3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2725949.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2725950.png)

![5-[2-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2725957.png)
